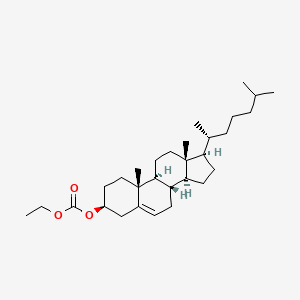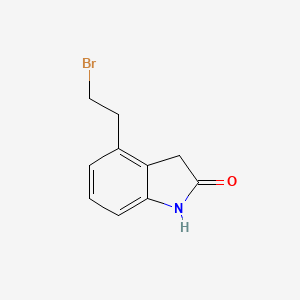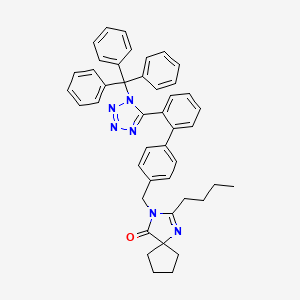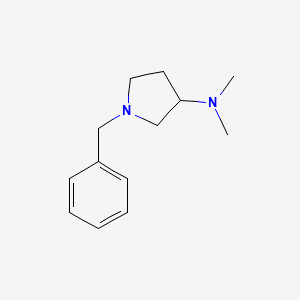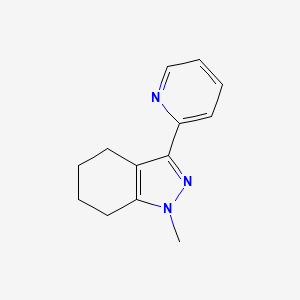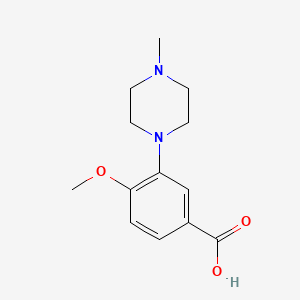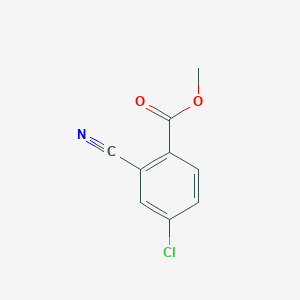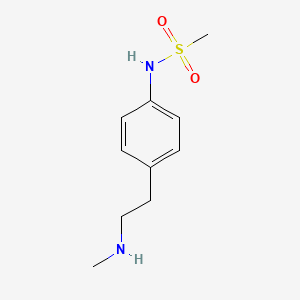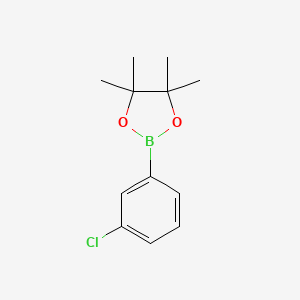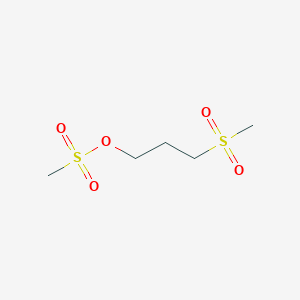
3-(Methylsulfonyl)propyl methanesulfonate
Vue d'ensemble
Description
“3-(Methylsulfonyl)propyl methanesulfonate” is a chemical compound with the CAS Number: 357913-53-2 . It has a molecular weight of 216.28 and its IUPAC name is 3-(methylsulfonyl)propyl methanesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfonyl)propyl methanesulfonate” is 1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Methylsulfonyl)propyl methanesulfonate” is a solid compound . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Structural and Vibrational Properties Analysis
A study focused on the structural and vibrational properties of a related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, using X-ray diffraction and theoretical methodologies. This research explored the molecular structure and interactions, supplemented by quantum chemical calculations and vibrational spectroscopy analysis (Galván et al., 2018).
Antineoplastic Evaluation
Research into α-substituted alkanesulfonates, including analogues of 2-chloroethyl(methylsulfonyl)methanesulfonate (a close relative of 3-(Methylsulfonyl)propyl methanesulfonate), revealed their potential in anticancer activity. These compounds were tested against leukemia in mice, showing significant increases in lifespan and effectiveness in combating experimental neoplasia (Shealy & Krauth, 1993).
Chemical Kinetics and Reaction Mechanism
The elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate were studied, providing insights into the reaction mechanisms of similar compounds. This research contributes to understanding the behavior of methanesulfonates under various conditions, including temperature and pressure ranges (Chuchani & Dominguez, 1993).
Microbial Metabolism
A study on the microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, provides context for the biological interactions and environmental impact of related methanesulfonates. This research offers insights into how these compounds are used by bacteria as a sulfur source for growth (Kelly & Murrell, 1999).
Hydrolysis Studies
Research into the selective hydrolysis of methanesulfonate esters, including studies on various ester compounds, sheds light on the chemical behavior and potential applications of similar methanesulfonates in various chemical processes (Chan, Cox, & Sinclair, 2008).
Atmospheric Chemistry
The study of dimethyl sulfide oxidation, leading to the formation of methanesulfonic acid, provides an understanding of the atmospheric reactions and relevance of similar sulfur-containing compounds. This research is crucial for comprehending the environmental impact and behavior of methanesulfonates in the atmosphere (Mardyukov & Schreiner, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-methylsulfonylpropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGPGKJLOOSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437530 | |
| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)propyl methanesulfonate | |
CAS RN |
357913-53-2 | |
| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


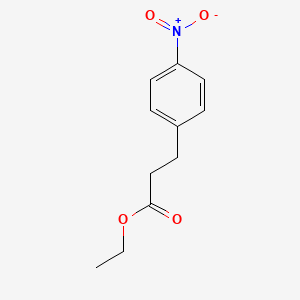
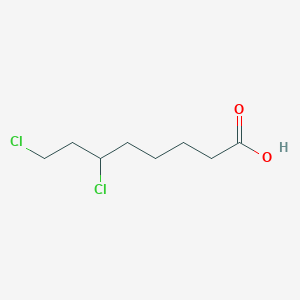

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)
